molecular formula C10H14N2O2 B13998998 ethyl N-(N-methylanilino)carbamate CAS No. 40887-55-6

ethyl N-(N-methylanilino)carbamate

Cat. No.: B13998998
CAS No.: 40887-55-6
M. Wt: 194.23 g/mol
InChI Key: XBXWBOZINYEMGT-UHFFFAOYSA-N
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Description

Ethyl N-(N-methylanilino)carbamate is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(N-methylanilino)carbamate typically involves the reaction of aniline derivatives with ethyl chloroformate. One common method is the reaction of N-methylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as distillation and recrystallization are commonly used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(N-methylanilino)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(N-methylanilino)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of ethyl N-(N-methylanilino)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another carbamate ester with similar chemical properties.

    Methyl N-phenyl carbamate: A related compound with a methyl group instead of an ethyl group.

    N-methylcarbamate: A simpler carbamate with a single methyl group

Uniqueness

Ethyl N-(N-methylanilino)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable carbamate-enzyme complexes makes it particularly useful in various applications, including as a reagent in organic synthesis and as a potential pharmacological agent .

Properties

CAS No.

40887-55-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl N-(N-methylanilino)carbamate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)11-12(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,11,13)

InChI Key

XBXWBOZINYEMGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C)C1=CC=CC=C1

Origin of Product

United States

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